N-[2-(4-chlorophenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
Description
N-[2-(4-Chlorophenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a quinazoline derivative characterized by a 4-chlorophenyl ethyl side chain at the N-position, a pentyl group at the 3-position, and a sulfanylidene moiety at the 2-position. Quinazoline derivatives are widely studied for their pharmacological properties, including kinase inhibition and antimicrobial activity .
Properties
Molecular Formula |
C22H24ClN3O2S |
|---|---|
Molecular Weight |
430.0 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C22H24ClN3O2S/c1-2-3-4-13-26-21(28)18-10-7-16(14-19(18)25-22(26)29)20(27)24-12-11-15-5-8-17(23)9-6-15/h5-10,14H,2-4,11-13H2,1H3,(H,24,27)(H,25,29) |
InChI Key |
NBZCTTSNEFOXPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCC3=CC=C(C=C3)Cl)NC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzamide with a suitable aldehyde to form the quinazoline core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl group in the quinazoline core can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share core quinazoline scaffolds but differ in substituents, influencing their physicochemical and biological properties:
Pharmacokinetic and Binding Property Analysis
Methodological Considerations
Docking studies using tools like AutoDock4 () are critical for comparing binding modes of these compounds. For example, the sulfanylidene and carboxamide groups in the target compound may form hydrogen bonds with catalytic residues, whereas bulkier substituents (e.g., cyclopentyl in ) could sterically hinder binding .
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological activity, including anticancer, antimicrobial, and other pharmacological effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula: C₁₈H₁₈ClN₃O₂S
- Molecular Weight: 363.87 g/mol
This structure includes a quinazoline core, which is known for its diverse biological activities.
1. Anticancer Activity
Quinazoline derivatives have shown promising anticancer properties. In a study focusing on quinazolinone derivatives, several compounds exhibited significant cytotoxic effects against various cancer cell lines, including PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). For instance:
- Compound A3 demonstrated an IC₅₀ of 10 μM against PC3 cells, indicating potent antiproliferative activity .
The presence of the 4-chlorophenyl group in our compound may enhance its interaction with cellular targets involved in tumor growth inhibition.
2. Antimicrobial Activity
Research indicates that quinazoline derivatives possess antimicrobial properties. A study evaluating quinazoline-2,4-dione derivatives revealed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The most effective compounds showed inhibition zones ranging from 10 to 12 mm against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Compound A | 11 | 80 |
| Compound B | 12 | 75 |
This suggests that the compound may share similar antimicrobial efficacy due to structural similarities with other active quinazoline derivatives.
3. Other Pharmacological Effects
Quinazolines are also noted for their anti-inflammatory and analgesic properties. The thiazole moiety in related compounds has been associated with these effects, which could be extrapolated to our compound given its structural components .
Case Studies
Case Study 1: Anticancer Efficacy
A recent study synthesized a series of quinazoline derivatives, including compounds similar to this compound. These compounds were tested against various cancer cell lines, revealing that modifications to the side chains significantly impacted their cytotoxicity profiles. The study highlighted that compounds with electron-withdrawing groups like chlorines exhibited enhanced activity .
Case Study 2: Antimicrobial Screening
In another investigation, a library of quinazoline derivatives was screened for antimicrobial activity against clinical isolates. Compounds exhibiting structural features akin to our target compound demonstrated notable efficacy against resistant bacterial strains, emphasizing the potential of quinazolines in combating antibiotic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
